molecular formula C21H19N3O2S B1662975 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B1662975
M. Wt: 377.5 g/mol
InChI Key: OPPCVEVPKHRJNY-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

    • MLS-573151 has gained attention in scientific research due to its selective inhibition of Cdc42.
    • In the field of cancer research, Cdc42 inhibitors like MLS-573151 are investigated for their potential to suppress tumor growth and metastasis.
    • Its applications extend to other areas, such as immunology, inflammation, and angiogenesis.
  • Mechanism of Action

    • MLS-573151 acts by disrupting the interaction between GTP and Cdc42, thereby inhibiting Cdc42’s function.
    • The molecular targets and pathways affected by this inhibition are still an active area of study.
  • Biochemical Analysis

    Biochemical Properties

    MLS-573151 interacts with the enzyme Cdc42, a member of the Rho family of GTPases . It acts by blocking the binding of GTP to Cdc42, thereby inhibiting its activity . This interaction affects various biochemical reactions, as Cdc42 plays a crucial role in processes such as cell polarity, cell cycle progression, and signal transduction .

    Cellular Effects

    The effects of MLS-573151 on cells are largely due to its inhibition of Cdc42. For instance, it has been shown to dramatically reduce the capacity for hemocyte phagocytosis in granulocytes, confirming the important role of Cdc42 in regulating granulocyte function . Additionally, MLS-573151 has been found to regulate the Pak1/JNK/c-Jun signaling pathway .

    Molecular Mechanism

    MLS-573151 exerts its effects at the molecular level by blocking the binding of GTP to Cdc42 . This inhibition of Cdc42 activity impacts various downstream events. For example, it has been shown to impair CatSper activity, a process that is crucial for sperm fertilization . Furthermore, MLS-573151 is essential for CatSper function by modulating cAMP production by soluble adenylate cyclase (sAC), providing a new regulatory mechanism for the stimulation of CatSper by the cAMP-dependent pathway .

    Temporal Effects in Laboratory Settings

    In laboratory settings, MLS-573151 has been used to study the effects of Cdc42 inhibition over time. For instance, in a study involving mouse sperm, samples were incubated with MLS-573151 for 90 minutes under capacitating conditions . The results showed significant changes in the activity of Cdc42 and its downstream processes over this period .

    Dosage Effects in Animal Models

    For example, in a study involving mouse cardiac fibroblasts, a concentration of 20 µM MLS-573151 was used .

    Metabolic Pathways

    MLS-573151, as a Cdc42 inhibitor, is involved in the regulation of various metabolic pathways. Cdc42 itself is known to regulate diverse signal transduction pathways . Specific metabolic pathways involving MLS-573151 were not identified in the search results.

    Subcellular Localization

    In terms of subcellular localization, one study found that Cdc42, the target of MLS-573151, is localized in the CatSper signaling complex in the principal piece of sperm cells . This localization is disrupted in CatSper1-null sperm, indicating the importance of Cdc42 in this context . Specific information on the subcellular localization of MLS-573151 itself was not found in the search results.

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for MLS-573151 are not readily available in the literature. it’s essential to note that MLS-573151 is commercially available.
    • Industrial production methods may involve proprietary processes, which are typically not disclosed publicly.
  • Chemical Reactions Analysis

    • MLS-573151 primarily inhibits Cdc42 by preventing GTP binding to the protein.
    • Common reagents and conditions used in its synthesis and derivatization remain undisclosed due to proprietary reasons.
    • Major products formed during its synthesis or modification are not explicitly documented.
  • Comparison with Similar Compounds

    • While MLS-573151 is unique in its selectivity for Cdc42, other related compounds include:
      • H-Ras inhibitors: These target another GTPase involved in cell signaling.
      • Rac1 and Rac2 inhibitors: These GTPases share some similarities with Cdc42.
      • RhoA wild-type inhibitors: RhoA is another member of the Rho family.
      • Rab2 and Rab7 inhibitors: These are related GTPases but not directly affected by MLS-573151.

    properties

    IUPAC Name

    4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OPPCVEVPKHRJNY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    377.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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    4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
    Reactant of Route 3
    4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
    Reactant of Route 4
    4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
    Reactant of Route 5
    4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
    Reactant of Route 6
    4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.